3-methyl-4-propoxy-N-(4-pyridinyl)benzenesulfonamide
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Overview
Description
3-methyl-4-propoxy-N-(4-pyridinyl)benzenesulfonamide is an organic compound that belongs to the class of benzenesulfonamides. This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with a methyl group, a propoxy group, and a pyridinyl group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-4-propoxy-N-(4-pyridinyl)benzenesulfonamide typically involves a multi-step process. One common method includes the reaction of 3-methyl-4-propoxybenzenesulfonyl chloride with 4-aminopyridine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-methyl-4-propoxy-N-(4-pyridinyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzenesulfonamides.
Scientific Research Applications
3-methyl-4-propoxy-N-(4-pyridinyl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer or bacterial infections.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-methyl-4-propoxy-N-(4-pyridinyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-N-(4-pyridinyl)benzenesulfonamide
- 3-methyl-4-propoxybenzenesulfonamide
- N-(4-pyridinyl)benzenesulfonamide
Uniqueness
3-methyl-4-propoxy-N-(4-pyridinyl)benzenesulfonamide is unique due to the specific combination of substituents on the benzene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications that similar compounds may not be suitable for.
Properties
Molecular Formula |
C15H18N2O3S |
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Molecular Weight |
306.4 g/mol |
IUPAC Name |
3-methyl-4-propoxy-N-pyridin-4-ylbenzenesulfonamide |
InChI |
InChI=1S/C15H18N2O3S/c1-3-10-20-15-5-4-14(11-12(15)2)21(18,19)17-13-6-8-16-9-7-13/h4-9,11H,3,10H2,1-2H3,(H,16,17) |
InChI Key |
PBPBVIXYKAYLBL-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=NC=C2)C |
Origin of Product |
United States |
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